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Chemical properties of 5-Hydroxyomeprazole

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An In-depth Technical Guide to the Chemical Properties of 5-Hydroxyomeprazole

For Researchers, Scientists, and Drug Development Professionals

## Introduction

5-**Hydroxyomeprazole** is the primary and pharmacologically inactive human metabolite of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] The formation of 5-**Hydroxyomeprazole** is a critical step in the clearance of omeprazole from the body.[1] This process is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[3][4] Consequently, the pharmacokinetics of omeprazole and the plasma concentration of 5-**Hydroxyomeprazole** can vary significantly among individuals depending on their CYP2C19 genotype.[4]

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-**Hydroxyomeprazole**. It includes quantitative physicochemical data, detailed experimental protocols for property determination, and diagrams illustrating its metabolic formation and analytical workflows.

## **Chemical and Physical Properties**

5-**Hydroxyomeprazole** is classified as a sulfinylbenzimidazole.[5] It is structurally similar to its parent compound, omeprazole, with the addition of a hydroxyl group on the pyridine ring, which increases its hydrophilicity.[2] The key identifiers and physicochemical properties are summarized in the tables below.



**Molecular Identifiers** 

Identifier	Value	Source(s)
IUPAC Name	[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-pyridinyl]methanol	[6]
Synonyms	5-Hydroxymethylomeprazole, 5-hydroxy OMEP	[3][6]
CAS Number	92340-57-3	[3]
Molecular Formula	C17H19N3O4S	[3]
Molecular Weight	361.42 g/mol	[7]
InChIKey	CMZHQFXXAAIBKE- UHFFFAOYSA-N	[3]
SMILES	CC1=C(C(=CN=C1CS(=O)C2 =NC3=C(N2)C=C(C=C3)OC)C O)OC	[5]

# **Physicochemical Data**

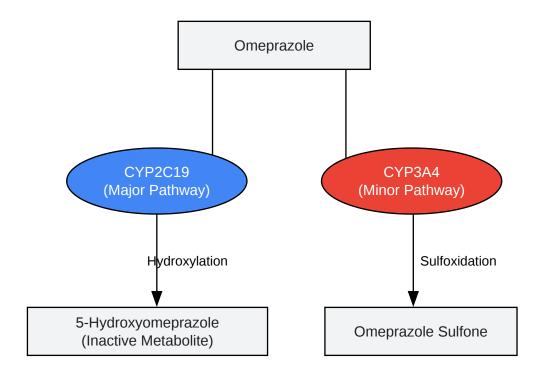


Property	Value	Method	Source(s)
Physical Form	Solid. Off-white to pale yellow or white to pale brown.	Visual Inspection	-
Melting Point	144-146 °C	Capillary Method	-
pKa (Strongest Acidic)	9.29	Predicted (ChemAxon)	[5]
pKa (Strongest Basic)	3.93	Predicted (ChemAxon)	[5]
Water Solubility	0.75 g/L	Predicted (ALOGPS)	[5]
LogP	1.05 - 1.15	Predicted (ALOGPS, ChemAxon)	[5]
UV λmax	205, 302 nm	UV Spectroscopy	[3]
Solubility (Organic)	DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 2 mg/mL	Experimental	[3]

# **Metabolic Pathway**

The primary metabolic pathway for omeprazole is hydroxylation at the 5-position of the pyridine ring to form 5-**Hydroxyomeprazole**. This reaction is almost exclusively mediated by the CYP2C19 enzyme in the liver. A secondary pathway, sulfoxidation, is catalyzed by CYP3A4 to form omeprazole sulfone. The efficiency of the CYP2C19 pathway is a major determinant of omeprazole's therapeutic efficacy and inter-individual variability.[8][9]





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Figure 1: Primary metabolic pathways of Omeprazole.

## **Experimental Protocols**

The determination of key chemical properties requires standardized experimental procedures. The following sections detail common methodologies used for pharmaceutical compounds like 5-**Hydroxyomeprazole**.

## **Determination of pKa by Potentiometric Titration**

The acid dissociation constant (pKa) is determined by monitoring pH changes in a solution during titration with a standardized acid or base.[10][11]

- Preparation: A 1 mM solution of 5-Hydroxyomeprazole is prepared in purified water, potentially with a co-solvent if solubility is low. The ionic strength is kept constant using a background electrolyte, such as 0.15 M KCI.[10]
- Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]



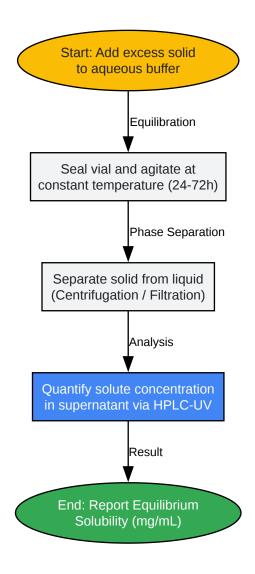
- Titration: The sample solution is placed in a temperature-controlled vessel (25 °C) on a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO<sub>2</sub>.[11]
- Data Collection: The solution is titrated with standardized 0.1 M HCl or 0.1 M NaOH. The pH is recorded after each incremental addition of titrant, allowing the system to equilibrate at each step.[10]
- Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the halfequivalence point or is calculated by analyzing the inflection point of the curve. The experiment is performed in triplicate to ensure reproducibility.[10]

# Determination of Aqueous Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.[12][13]

- Preparation: An excess amount of solid 5-Hydroxyomeprazole is added to a vial containing a known volume of a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8).[12]
- Equilibration: The vials are sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14][15]
- Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 μm filter) or centrifuged to separate the undissolved solid.[16]
- Quantification: The concentration of dissolved 5-Hydroxyomeprazole in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
- Reporting: The solubility is reported in units such as mg/mL or μg/mL for each pH condition.





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Figure 2: Workflow for the Shake-Flask Solubility method.

## **Determination of Melting Point**

The melting point provides information on the purity and identity of a crystalline solid.[17]

- Sample Preparation: A small amount of finely powdered, dry 5-Hydroxyomeprazole is packed into a thin-walled capillary tube to a height of 1-2 mm.[1][18]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a heated metal block or Thiele tube with oil bath) alongside a calibrated thermometer.[17]



- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Measurement: The heating rate is then slowed to 1-2 °C per minute.[17] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[1]
- Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[17]

## In Vitro Metabolism Assay (CYP2C19)

This assay evaluates the metabolic conversion of a substrate by a specific enzyme, typically using human liver microsomes (HLMs) which are rich in CYP enzymes.[19]

- Incubation Mixture: A typical incubation mixture (total volume ~100-200 μL) in a phosphate buffer (pH 7.4) includes:
  - Human Liver Microsomes (e.g., 0.1 mg/mL)[20]
  - Omeprazole (substrate)
  - An NADPH-regenerating system (cofactor for CYP activity)[20]
- Reaction: The reaction is initiated by adding the substrate or the NADPH system after a brief pre-incubation period at 37 °C.[20]
- Termination: After a set time (e.g., 30 minutes), the reaction is stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[20]
- Sample Processing: The quenched mixture is centrifuged to pellet the precipitated proteins.
- Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of 5-Hydroxyomeprazole formed.[19]



## **Spectroscopic Analysis**

Spectroscopic data is fundamental for confirming the chemical structure and identity of 5-**Hydroxyomeprazole**.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been used to
  confirm the elemental composition of 5-Hydroxyomeprazole and to identify its degradation
  products under acidic conditions.[21][22] This technique provides precise mass-to-charge
  ratio data essential for structural elucidation.
- UV Spectroscopy: The molecule exhibits maximum absorbance (λmax) at 205 nm and 302 nm in solution, which is characteristic of its chromophoric structure.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR (Proton NMR): This technique would provide detailed information about the number and types of hydrogen atoms in the molecule, including their chemical environment and connectivity. Specific signals would be expected for the aromatic protons on the benzimidazole and pyridine rings, the methoxy groups, the methyl group, and the methylene protons of the hydroxymethyl and sulfinylmethyl groups.
  - <sup>13</sup>C NMR (Carbon-13 NMR): This analysis would identify all unique carbon atoms in the structure, providing complementary information to the <sup>1</sup>H NMR. (Note: While these NMR techniques are standard for structural confirmation, specific experimental peak lists and assignments for 5-Hydroxyomeprazole are not readily available in public databases.)
- Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups. Expected characteristic absorption bands would include O-H stretching (from the alcohol and N-H), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the heteroaromatic rings), and a strong S=O stretching band for the sulfoxide group. (Note: Specific experimental IR spectral data for 5-Hydroxyomeprazole is not readily available in public databases.)

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